Cas no 2229332-18-5 (tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate)

tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate
- EN300-1887139
- tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate
- 2229332-18-5
-
- インチ: 1S/C16H27N3O3S/c1-10-12(16(9-17)7-5-11(20)6-8-16)23-13(18-10)19-14(21)22-15(2,3)4/h11,20H,5-9,17H2,1-4H3,(H,18,19,21)
- InChIKey: REXVFUVMFGGKMV-UHFFFAOYSA-N
- SMILES: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C1(CN)CCC(CC1)O
計算された属性
- 精确分子量: 341.17731291g/mol
- 同位素质量: 341.17731291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 126Ų
tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887139-1.0g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 1g |
$1785.0 | 2023-06-01 | ||
Enamine | EN300-1887139-2.5g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 2.5g |
$3501.0 | 2023-09-18 | ||
Enamine | EN300-1887139-1g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 1g |
$1785.0 | 2023-09-18 | ||
Enamine | EN300-1887139-0.25g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 0.25g |
$1642.0 | 2023-09-18 | ||
Enamine | EN300-1887139-10g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 10g |
$7681.0 | 2023-09-18 | ||
Enamine | EN300-1887139-0.05g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 0.05g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1887139-0.1g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 0.1g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1887139-5.0g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 5g |
$5179.0 | 2023-06-01 | ||
Enamine | EN300-1887139-0.5g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 0.5g |
$1714.0 | 2023-09-18 | ||
Enamine | EN300-1887139-10.0g |
tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229332-18-5 | 10g |
$7681.0 | 2023-06-01 |
tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamateに関する追加情報
Tert-butyl N-{5-[1-(Aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate: A Comprehensive Overview
Tert-butyl N-{5-[1-(Aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate, also known by its CAS number 2229332-18-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 1,3-thiazole ring substituted with specific functional groups.
The 1,3-thiazole ring in this compound is a key structural feature that contributes to its unique chemical properties. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. In this case, the thiazole ring is substituted at position 5 with a 1-(aminomethyl)-4-hydroxycyclohexyl group and at position 4 with a methyl group. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity.
Recent studies have highlighted the importance of such substituted thiazole derivatives in drug discovery. For instance, researchers have explored the potential of these compounds as inhibitors of various enzymes and receptors involved in disease pathways. The presence of the hydroxycyclohexyl group introduces hydrophilic properties to the molecule, which can enhance its bioavailability when administered as a drug candidate.
The synthesis of tert-butyl N-{5-[1-(Aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate involves multiple steps of organic synthesis. Key steps include the formation of the thiazole ring through cyclization reactions and subsequent substitution reactions to introduce the desired functional groups. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels for this compound.
In terms of applications, this compound has shown promise in several areas. Its carbamate functionality makes it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, its thiazole core has been implicated in anti-inflammatory and antioxidant activities, suggesting potential applications in the development of therapeutic agents.
Recent advancements in computational chemistry have also provided insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the hydroxycyclohexyl group can interact with specific binding sites on proteins, enhancing the compound's affinity for its target.
In conclusion, tert-butyl N-{5-[1-(Aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate (CAS No: 2229332-18-5) is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further exploration in drug development and material science.
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